molecular formula C26H26F2N2O5 B303893 N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B303893
分子量: 484.5 g/mol
InChI 键: BKMFBCLGQKLDSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPA-714, is a small molecule that belongs to the class of isoquinolinecarboxamides. It has been widely used as a positron emission tomography (PET) radioligand for imaging the translocator protein (TSPO) in the central nervous system (CNS) of living organisms.

作用机制

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the TSPO with high affinity and specificity, which allows for the visualization and quantification of TSPO expression in the CNS. Upon binding to TSPO, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes a conformational change that results in the emission of a positron, which can be detected by PET imaging. The intensity of the PET signal is proportional to the density of TSPO in the CNS, which allows for the quantitative assessment of TSPO expression in vivo.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a suitable candidate for PET imaging studies. In addition, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to be highly selective for TSPO, which minimizes the risk of off-target effects. However, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a relatively short half-life, which limits its use in longitudinal studies.

实验室实验的优点和局限性

The advantages of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its high affinity and specificity for TSPO, its low toxicity and good pharmacokinetic properties, and its ability to provide quantitative information on TSPO expression in vivo. The limitations of using N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include its relatively short half-life, which limits its use in longitudinal studies, and its low overall yield, which makes it expensive to produce.

未来方向

There are several future directions for the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in scientific research. One direction is the development of new TSPO ligands with longer half-lives and better pharmacokinetic properties. Another direction is the application of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the diagnosis and monitoring of CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, the use of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in preclinical studies of CNS disorders could provide valuable insights into the underlying mechanisms of these diseases.

合成方法

The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2,6-difluoroaniline with 3,4,5-trimethoxybenzaldehyde to form the intermediate 2,6-difluoro-N-(3,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the final product, N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The overall yield of this synthesis is around 10%.

科学研究应用

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used as a PET radioligand for imaging TSPO in the CNS of living organisms. TSPO is a mitochondrial protein that is upregulated in response to various types of cellular stress, such as inflammation and neurodegeneration. TSPO has been shown to be involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. Therefore, TSPO is considered as a potential biomarker for the diagnosis and monitoring of various CNS disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

属性

产品名称

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C26H26F2N2O5

分子量

484.5 g/mol

IUPAC 名称

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H26F2N2O5/c1-13-21(26(32)30-24-15(27)7-5-8-16(24)28)22(23-17(29-13)9-6-10-18(23)31)14-11-19(33-2)25(35-4)20(12-14)34-3/h5,7-8,11-12,22,29H,6,9-10H2,1-4H3,(H,30,32)

InChI 键

BKMFBCLGQKLDSM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F

规范 SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=C(C=CC=C4F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。